REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:7]([CH3:9])=[O:8])[C:4]([NH2:6])=[O:5])[CH3:2].[OH-].[Na+].[CH3:12]I>CO>[CH2:1]([C:3]([CH3:12])([C:7]([CH3:9])=[O:8])[C:4]([NH2:6])=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)N)C(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was equipped with a thermometer
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Upon the completion of the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 14 hours at ambient temperature
|
Duration
|
14 h
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
CUSTOM
|
Details
|
all volatile components were removed at 60° C./20 mmHg
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in 100 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
After the ethyl acetate was removed in vacuo from the combined extracts
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)N)(C(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |